The compound is categorized under carboxylic acids, specifically as a substituted propanoic acid. It is identified by its IUPAC name, 2-Methyl-3-(3-propoxyphenyl)propanoic acid, and has the molecular formula with a molecular weight of approximately 222.28 g/mol. The compound is often synthesized for research purposes, particularly in the development of pharmaceuticals.
The synthesis of 2-Methyl-3-(3-propoxyphenyl)propanoic acid can be achieved through several methods:
2-Methyl-3-(3-propoxyphenyl)propanoic acid features:
The molecular structure can be represented using various notations:
CC(C(=O)O)C1=CC(=CC=C1)CCCO
InChI=1S/C13H18O3/c1-9(2)12(13(14)15)10-5-4-6-11(7-10)8-16-3/h4-7,9H,1-3,8H2,(H,14,15)
2-Methyl-3-(3-propoxyphenyl)propanoic acid can participate in various chemical reactions:
Typical reagents include:
The mechanism of action for 2-Methyl-3-(3-propoxyphenyl)propanoic acid primarily involves its interactions in biological systems:
Studies have shown that similar compounds exhibit significant biological activity, suggesting potential therapeutic applications for this compound.
The physical and chemical properties of 2-Methyl-3-(3-propoxyphenyl)propanoic acid include:
Property | Value |
---|---|
Molecular Weight | 222.28 g/mol |
Melting Point | Not determined |
Boiling Point | Not determined |
Solubility | Soluble in organic solvents; limited solubility in water |
pKa | Approx. 4.5 |
These properties indicate its behavior in different environments, essential for practical applications.
2-Methyl-3-(3-propoxyphenyl)propanoic acid has several applications:
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5